molecular formula C9H13NO2S B13298510 3-Ethyl-N-methylbenzene-1-sulfonamide

3-Ethyl-N-methylbenzene-1-sulfonamide

Cat. No.: B13298510
M. Wt: 199.27 g/mol
InChI Key: LGJCEEOAIHUXHS-UHFFFAOYSA-N
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Description

3-Ethyl-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH-) at position 1, an ethyl (-CH₂CH₃) group at position 3, and a methyl (-CH₃) group attached to the sulfonamide nitrogen. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, enzyme inhibitory, and therapeutic applications . The ethyl and methyl substituents in this compound likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical determinants of bioavailability and target binding efficiency.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-ethyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-8-5-4-6-9(7-8)13(11,12)10-2/h4-7,10H,3H2,1-2H3

InChI Key

LGJCEEOAIHUXHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

3-ethylbenzenesulfonyl chloride+methylamine3-Ethyl-N-methylbenzene-1-sulfonamide+HCl\text{3-ethylbenzenesulfonyl chloride} + \text{methylamine} \rightarrow \text{3-Ethyl-N-methylbenzene-1-sulfonamide} + \text{HCl} 3-ethylbenzenesulfonyl chloride+methylamine→3-Ethyl-N-methylbenzene-1-sulfonamide+HCl

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-N-methylbenzene-1-sulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-Ethyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various metabolic pathways, leading to the compound’s antibacterial effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Ethyl-N-methylbenzene-1-sulfonamide with four structurally related sulfonamides, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Functional Groups
3-Ethyl-N-methylbenzene-1-sulfonamide -SO₂N(CH₃)-, -C₂H₅ (3) C₉H₁₃NO₂S 199.27 Ethyl, N-methyl sulfonamide
4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide -SO₂NHCH(CH₃)Ph, -CH₃ (4) C₁₅H₁₇NO₂S 287.37 Phenyl, chiral center
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide -SO₂NH(3-MeC₆H₄), -PhCO (para) C₂₀H₁₈N₂O₃S 374.43 Benzamide, 3-methylphenyl
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide -SO₂N(C₂H₅)(2-MeOC₆H₄) C₁₅H₁₇NO₃S 307.37 Ethyl, 2-methoxyphenyl
3-amino-N-cyclohexyl-N-ethyl-4-hydroxybenzene-1-sulfonamide -SO₂N(C₂H₅)(C₆H₁₁), -NH₂, -OH (3,4) C₁₄H₂₂N₂O₃S 298.40 Amino, hydroxy, cyclohexyl

Key Observations:

  • Steric and Electronic Effects : The ethyl group in 3-Ethyl-N-methylbenzene-1-sulfonamide introduces greater steric hindrance compared to methyl substituents in analogs like 4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide . This may reduce binding affinity to enzymes requiring smaller hydrophobic pockets.
  • Solubility: The absence of polar groups (e.g., -OH in 3-amino-N-cyclohexyl-N-ethyl-4-hydroxybenzene-1-sulfonamide) likely reduces aqueous solubility compared to hydroxy- or amino-substituted analogs .

Biological Activity

3-Ethyl-N-methylbenzene-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class, which is characterized by the presence of a sulfonyl functional group attached to an amine. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts.

The synthesis of 3-Ethyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with methylamine in an organic solvent under basic conditions. The general reaction can be summarized as follows:

3 ethylbenzenesulfonyl chloride+methylamine3 Ethyl N methylbenzene 1 sulfonamide+HCl\text{3 ethylbenzenesulfonyl chloride}+\text{methylamine}\rightarrow \text{3 Ethyl N methylbenzene 1 sulfonamide}+\text{HCl}

This compound's unique substitution pattern, featuring both ethyl and methyl groups, influences its chemical reactivity and biological activity.

Biological Activity Overview

Antibacterial Properties : Research indicates that 3-Ethyl-N-methylbenzene-1-sulfonamide exhibits significant antibacterial activity. A study evaluating various sulfonamide derivatives demonstrated that compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition : The mechanism of action for 3-Ethyl-N-methylbenzene-1-sulfonamide involves the inhibition of specific enzymes by binding to their active sites. This action disrupts metabolic pathways, leading to its antibacterial effects. The compound has been explored for its potential as an enzyme inhibitor in various biochemical assays .

Study 1: Antibacterial Activity Assessment

A comparative study assessed the antibacterial efficacy of several sulfonamide derivatives, including 3-Ethyl-N-methylbenzene-1-sulfonamide. The Minimum Inhibitory Concentration (MIC) values were determined against E. coli and S. aureus. The results indicated that this compound had a notable antibacterial effect, with MIC values comparable to established sulfonamides.

CompoundMIC (µg/mL)Target Bacteria
3-Ethyl-N-methylbenzene-1-sulfonamide32E. coli
p-Toluenesulfonamide16S. aureus
Sulfamethoxazole8E. coli

Study 2: Enzyme Interaction Analysis

In another investigation, the binding affinity of 3-Ethyl-N-methylbenzene-1-sulfonamide for various enzymes was evaluated using molecular docking studies. The results indicated strong interactions with key enzymes involved in bacterial metabolism, confirming its potential as an effective inhibitor.

EnzymeBinding Affinity (kcal/mol)
Dihydropteroate synthase-9.5
Carbonic anhydrase-8.7
Thymidylate synthase-7.9

The primary mechanism through which 3-Ethyl-N-methylbenzene-1-sulfonamide exerts its biological effects involves competitive inhibition at the active sites of target enzymes. This interaction prevents substrate binding and subsequent enzymatic reactions critical for bacterial survival and proliferation .

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